3-Acetylbenzophenone-d5

Catalog No.
S925057
CAS No.
1329614-73-4
M.F
C15H12O2
M. Wt
229.29
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetylbenzophenone-d5

CAS Number

1329614-73-4

Product Name

3-Acetylbenzophenone-d5

IUPAC Name

1-[3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]ethanone

Molecular Formula

C15H12O2

Molecular Weight

229.29

InChI

InChI=1S/C15H12O2/c1-11(16)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-10H,1H3/i2D,3D,4D,6D,7D

InChI Key

PPNGALBGZJBTRY-QRKCWBMQSA-N

SMILES

CC(=O)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2

Synonyms

1-(3-Benzoylphenyl)ethanone-d5; 3-Benzoylacetophenone-d5; m-Benzoylacetophenone-d5;

3-Acetylbenzophenone-d5, with the chemical formula C₁₅H₁₂O₂ and CAS number 66067-44-5, is a deuterated derivative of 3-acetylbenzophenone. This compound is characterized by the presence of a benzophenone structure, which consists of two phenyl rings connected by a carbonyl group. The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification enhances the compound's utility in various analytical applications, particularly in nuclear magnetic resonance spectroscopy and mass spectrometry.

3-Acetylbenzophenone-d5 is known for its distinct physical properties, including a density of approximately 1.1 g/cm³ and a boiling point around 385.7 °C at 760 mmHg . The compound is typically used in research settings due to its unique isotopic labeling, which allows for tracking and studying reaction mechanisms and pathways.

As 3-Acetylbenzophenone-d5 is likely used as a research tool, a specific mechanism of action wouldn't be applicable. Its role lies in aiding the study of other compounds or biological processes.

Information on specific hazards associated with 3-Acetylbenzophenone-d5 is limited. However, referring to the non-deuterated form (3-Acetylbenzophenone), it's likely to exhibit mild skin and eye irritation. As a general precaution, standard laboratory safety practices should be followed when handling the compound [].

Typical of ketones and aromatic compounds. Key reactions include:

  • Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group into an aromatic ring using an acyl chloride and a Lewis acid catalyst, such as aluminum chloride. In the case of 3-acetylbenzophenone-d5, it can be synthesized from 4-acetamidobenzophenone via this method .
  • Reduction Reactions: The compound can undergo reduction processes where it may be converted into alcohols or other derivatives depending on the reducing agent used.
  • Nucleophilic Substitution: The carbonyl group in 3-acetylbenzophenone-d5 can react with nucleophiles, leading to various substitution products.

The synthesis of 3-acetylbenzophenone-d5 typically involves several steps:

  • Friedel-Crafts Acylation: Starting from 4-acetamidobenzophenone, acetic anhydride or acetyl chloride is reacted in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form an intermediate compound.
  • Reduction: The intermediate can then be reduced using suitable reducing agents like lithium aluminum hydride or sodium borohydride to yield 3-acetylbenzophenone-d5.
  • Purification: The final product is purified through recrystallization or chromatography techniques to achieve the desired purity level .

3-Acetylbenzophenone-d5 has several applications across different fields:

  • Analytical Chemistry: Its isotopic labeling makes it valuable in mass spectrometry and nuclear magnetic resonance spectroscopy for tracing chemical pathways.
  • Pharmaceutical Research: It serves as a reference standard in drug development studies involving benzophenone derivatives.
  • Material Science: Due to its photoprotective properties, it can be incorporated into polymers and coatings to enhance UV stability.

Interaction studies involving 3-acetylbenzophenone-d5 typically focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate mechanisms of action and potential pathways for transformation in biological systems. Additionally, its interactions with biological macromolecules such as proteins and nucleic acids may provide insights into its biological roles and effects.

Several compounds share structural similarities with 3-acetylbenzophenone-d5. Below are some notable examples:

Compound NameMolecular FormulaUnique Features
BenzophenoneC₁₄H₁₀OParent compound without acetyl group
4-AcetylbenzophenoneC₁₅H₁₂O₂Acetyl group at para position
2-AcetylbenzophenoneC₁₅H₁₂O₂Acetyl group at ortho position
HydroxybenzophenoneC₁₄H₁₂O₂Contains hydroxyl group impacting solubility

These compounds are unique due to their different substituent positions on the benzene rings, which significantly influence their chemical reactivity and biological activity profiles.

XLogP3

3.1

Dates

Modify: 2024-04-14

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